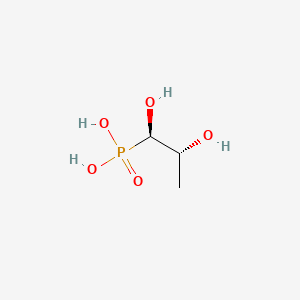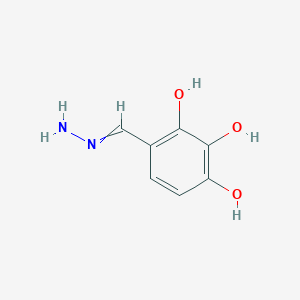
Lithocholic Acid 24-Ac-O-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithocholic Acid 24-Ac-O-β-D-Glucuronide is a steroid glucuronide anion that is the conjugate base of lithocholic acid 24-O-(β-D-glucuronide) arising from deprotonation of the carboxylic acid function . It’s found in ox bile, human bile, rabbit bile, and in ox and pig gallstones .
Molecular Structure Analysis
The molecular formula of Lithocholic Acid 24-Ac-O-β-D-Glucuronide is C30H48O9 . Its molecular weight is 552.697 .Scientific Research Applications
Metabolism and Biliary Secretion
- Metabolism in Rats: Lithocholic acid 24-Ac-O-β-D-Glucuronide is studied for its metabolism and biliary secretion in rats. Research shows that its hydroxyl- and carboxyl-linked glucuronides are major metabolites secreted in bile, indicating its significant role in bile acid metabolism (Shattuck et al., 1986).
Cholestatic Properties
- Cholestasis Induction: Studies reveal that lithocholic acid glucuronides, including Lithocholic Acid 24-Ac-O-β-D-Glucuronide, can induce cholestasis, a liver condition that slows or stops bile flow. This effect has been observed in animal models, emphasizing the cholestatic potential of these compounds (Oelberg et al., 1984).
Role in Hepatic Function
- In Vivo Hepatic Metabolism: Lithocholic Acid 24-Ac-O-β-D-Glucuronide is identified as a product of in vivo hepatic metabolism of lithocholic acid in rats. This insight is crucial for understanding the role of such glucuronides in liver function and bile acid regulation (Little et al., 1990).
Chemical and Biosynthesis
- Synthesis and Structure Analysis: The glucuronidation of lithocholic acid by liver microsomes has been explored, leading to the chemical synthesis and structural determination of Lithocholic Acid 24-Ac-O-β-D-Glucuronide. Such studies are essential for understanding the chemical nature and potential applications of these compounds (Panfil et al., 1992).
Urinary Excretion in Pathological Conditions
- Excretion in Bile Duct–Ligated Rats: Research has examined the urinary excretion of Lithocholic Acid 24-Ac-O-β-D-Glucuronide in rats with ligated bile ducts. Such studies help in understanding the excretory behavior of this compound under different physiological and pathological conditions (Little et al., 1991).
Enzymatic Interactions and Applications
- Interaction with Androgen UDP-Glucuronyltransferase: Lithocholic acid glucuronides, including Lithocholic Acid 24-Ac-O-β-D-Glucuronide, are substrates for the androgen UDP-glucuronyltransferase enzyme in rat liver. Understanding these interactions is vital for exploring therapeutic and diagnostic applications related to enzyme activity and liver function (Kirkpatrick et al., 1984).
Fetal Liver Metabolism
- Metabolism in Human Fetal Liver: The metabolism of lithocholic acid in human fetal liver suggests the formation of various hydroxylated products, providing insights into the role of lithocholic acid glucuronides in fetal liver function and potential toxicities (Gustafsson et al., 1987).
properties
CAS RN |
142780-61-8 |
|---|---|
Product Name |
Lithocholic Acid 24-Ac-O-β-D-Glucuronide |
Molecular Formula |
C₃₀H₄₈O₉ |
Molecular Weight |
552.7 |
synonyms |
1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)



